molecular formula C20H21N3O2 B2473421 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 605626-76-4

2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No.: B2473421
CAS No.: 605626-76-4
M. Wt: 335.407
InChI Key: NCERIWXUKNEFIE-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research, primarily due to its incorporation of the privileged benzimidazole heterocycle. The benzimidazole scaffold is widely recognized for its diverse pharmacological profiles, and derivatives are frequently investigated for their potent antitumor and antimicrobial activities . Its mechanism of action in oncological research is often associated with the ability to interact with cellular DNA; benzimidazole-based compounds have been shown to bind effectively in the minor groove of AT-rich DNA sequences , which can disrupt DNA replication and cellular proliferation . Furthermore, the structural framework of this compound suggests potential for inhibiting key enzymes involved in disease pathways. Similar molecules have demonstrated activity against targets like acetylcholinesterase (AChE) and β-secretase (BACE-1), which are pivotal in neurodegenerative conditions such as Alzheimer's disease, making it a candidate for neuropharmacological investigation . The molecule's piperidine moiety, a common feature in central nervous system-active drugs, may also contribute to its physicochemical properties and ability to engage with neurological targets. This compound is provided for the advancement of scientific inquiry into these and other mechanisms.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-16-8-6-15(7-9-16)20(24)23-12-10-14(11-13-23)19-21-17-4-2-3-5-18(17)22-19/h2-9,14H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCERIWXUKNEFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves the reaction of 4-methoxybenzoyl chloride with piperidine, followed by cyclization with 1H-1,3-benzodiazole. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Acylation of the Piperidine Nitrogen

The introduction of the 4-methoxybenzoyl group to the piperidine ring is achieved via amide bond formation (source). This reaction typically employs:

  • 4-Methoxybenzoyl chloride as the acylating agent.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) as coupling reagents.

  • Dry DMF as the solvent at room temperature (6–8 hours) .

Example Reaction:

Piperidine derivative+4-Methoxybenzoyl chlorideDIPEA, DMFHATU2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole\text{Piperidine derivative} + \text{4-Methoxybenzoyl chloride} \xrightarrow[\text{DIPEA, DMF}]{\text{HATU}} \text{2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole}

Reagents/ConditionsRoleYield (%)Reference
4-Methoxybenzoyl chlorideAcylating agent70–85
HATUCoupling reagent
DIPEABase

Formation of the Benzodiazole Core

The benzodiazole structure is synthesized via condensation reactions involving o-phenylenediamine derivatives and carboxylic acids or esters (source ). Microwave-assisted methods enhance reaction efficiency:

  • Anthranilic acid derivatives are condensed with piperidine intermediates.

  • Microwave irradiation (80°C, 2–3 minutes) in ethanol reduces side products .

Example Protocol:

Anthranilic acid+Piperidine-4-carbonyl chlorideMW, 80°CEtOHBenzodiazole intermediate\text{Anthranilic acid} + \text{Piperidine-4-carbonyl chloride} \xrightarrow[\text{MW, 80°C}]{\text{EtOH}} \text{Benzodiazole intermediate}

ParameterValueReference
Reaction time2–3 minutes
Temperature80°C
SolventEthanol

Functionalization of the Piperidine Ring

The piperidine moiety undergoes alkylation or secondary acylation to introduce additional substituents (source ):

  • 4-Methoxybenzyl chloride reacts with piperidine derivatives under basic conditions (K₂CO₃, DMF) .

  • BBr₃ mediates demethylation of methoxy groups to hydroxyls for further derivatization .

Example Demethylation:

Methoxy-substituted derivativeBBr₃, CH₂Cl₂78°CRTHydroxy-substituted analog\text{Methoxy-substituted derivative} \xrightarrow[\text{BBr₃, CH₂Cl₂}]{-78°C \rightarrow \text{RT}} \text{Hydroxy-substituted analog}

ReagentConditionsOutcomeReference
BBr₃Dry CH₂Cl₂, −78°C to RTDemethylation
K₂CO₃DMF, RT, overnightAlkylation

Substitution Reactions on the Benzodiazole Ring

The benzodiazole core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions :

  • Palladium-catalyzed Suzuki couplings introduce aryl/heteroaryl groups (source ).

  • Nitration or sulfonation at electron-rich positions modifies biological activity.

Example Suzuki Coupling:

Bromobenzodiazole+Phenylboronic acidPd(PPh₃)₄Na₂CO₃, DMEBiphenyl derivative\text{Bromobenzodiazole} + \text{Phenylboronic acid} \xrightarrow[\text{Pd(PPh₃)₄}]{\text{Na₂CO₃, DME}} \text{Biphenyl derivative}

CatalystLigand/SolventYield (%)Reference
Pd(PPh₃)₄DME/H₂O60–75

Hydrolysis and Deprotection

Protected intermediates (e.g., tert-butyl carbamates) are cleaved under acidic conditions:

  • Trifluoroacetic acid (TFA) in dichloromethane removes Boc groups .

  • Lithium hydroxide hydrolyzes esters to carboxylic acids .

Example Deprotection:

Boc-protected amineTFA, DCM0°C → RTFree amine\text{Boc-protected amine} \xrightarrow[\text{TFA, DCM}]{\text{0°C → RT}} \text{Free amine}

ReagentConditionsApplicationReference
TFADCM, 0°C to RTBoc removal
LiOHTHF/MeOH, RTEster hydrolysis

Spectroscopic Characterization

Post-synthesis analysis employs:

  • ¹H/¹³C NMR to confirm substituent positioning .

  • Mass spectrometry (MS) for molecular weight validation .

Key Spectral Data (Selected Examples):

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Intermediate 3 3.76 (s, CH₂), 6.57–7.80 (m, Ar-H)40.06 (CH₂), 173.30 (C=O)251 (M⁺)
Final product7.36–8.24 (m, Ar-H)166.53 (C=O), 167.0 (C=S)371 (M⁺)

Scientific Research Applications

Anticancer Properties

Research has indicated that 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole exhibits potent anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer5.2Inhibition of tubulin polymerization
Prostate Cancer7.8Induction of apoptosis via mitochondrial pathway

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties against both bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

Case Study 1: Efficacy Against Prostate Cancer

A study evaluated the efficacy of 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole in a xenograft model of prostate cancer. The results indicated a tumor growth inhibition rate of approximately 40% after treatment with a dosage of 10 mg/kg for three weeks.

Case Study 2: Antimicrobial Activity Assessment

In vitro testing against various pathogens revealed that the compound effectively inhibited the growth of resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involved disrupting bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-benzoylphenoxy)-1H-1,3-benzodiazole]
  • 2-[1-(4-methoxybenzyl)piperidin-4-yl]-1H-1,3-benzodiazole

Uniqueness

2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct pharmacological properties. Its methoxybenzoyl group and piperidine ring contribute to its unique reactivity and potential therapeutic applications .

Biological Activity

The compound 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole (CAS No. 952934-80-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N3O2C_{16}H_{21}N_{3}O_{2} with a molecular weight of 291.36 g/mol. The structure features a benzodiazole ring connected to a piperidine moiety, which is substituted with a 4-methoxybenzoyl group. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzodiazoles and piperidines. For instance, derivatives of benzodiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that compounds with similar structures to 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole displayed IC50 values comparable to established chemotherapeutics like doxorubicin .

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Molecular docking studies suggest that it interacts with key proteins involved in cell survival and proliferation, such as Bcl-2 and caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Enzyme Inhibition

Another important aspect of its biological activity includes inhibition of specific enzymes such as acetylcholinesterase (AChE). This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell membranes
Enzyme InhibitionAChE inhibition

Case Study: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized various derivatives of benzodiazole and tested their efficacy against human cancer cell lines. Among these, compounds structurally similar to 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole demonstrated promising results with IC50 values below 10 µM against A-431 (skin carcinoma) and HT29 (colon carcinoma) cells. The study concluded that the presence of the methoxy group significantly enhances anticancer activity due to improved lipophilicity and cellular uptake .

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